molecular formula C23H17FN2OS B4061700 4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B4061700
M. Wt: 388.5 g/mol
InChI Key: ONAGODJJEXHVDU-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C23H17FN2OS and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is 388.10456251 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyridine Derivatives

Researchers have developed methods for synthesizing a range of pyridine and fused pyridine derivatives, demonstrating the compound's versatility in organic synthesis. These methods include reactions with arylidene malononitrile, chlorination, and treatment with various reagents to produce isoquinoline, pyrido pyrimidine derivatives, and more (Al-Issa, 2012). This foundational work supports the compound's application in synthesizing complex organic molecules with potential biological activities.

Electrolytic Partial Fluorination

The electrolytic partial fluorination of organic compounds, including naphthalene and pyridine derivatives, has been studied, showing the compound's role in regioselective fluorination processes. This research highlights its importance in creating fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Higashiya et al., 1998).

Fluorescent Probe Development

A study focused on developing a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols underscores the compound's application in analytical chemistry. It demonstrates the potential of derivatives for designing sensitive and selective sensors in environmental and biological sciences (Wang et al., 2012).

Conducting Polymers from Low Oxidation Potential Monomers

Research on conducting polymers from low oxidation potential monomers based on pyrrole, including this compound, points to its use in materials science. These polymers, stable in their conducting form, have applications in electronics and optoelectronics (Sotzing et al., 1996).

CDK2 Inhibitors for Anti-Proliferative Activity

A study on the discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors, starting from a similar pyridine derivative, emphasizes the compound's relevance in drug discovery. It shows promising results against various cancer cell lines, suggesting potential in developing new anticancer therapies (Abdel-Rahman et al., 2021).

properties

IUPAC Name

4-(4-fluorophenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2OS/c24-18-10-8-16(9-11-18)20-12-22(27)26-23(21(20)13-25)28-14-17-6-3-5-15-4-1-2-7-19(15)17/h1-11,20H,12,14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAGODJJEXHVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 2
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 3
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 5
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.